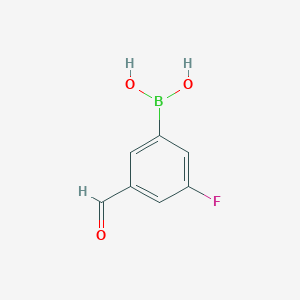

3-Fluoro-5-formylphenylboronic acid

Description

Properties

IUPAC Name |

(3-fluoro-5-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQDUOXSWHKHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624248 | |

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328956-60-1 | |

| Record name | (3-Fluoro-5-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-formylphenylboronic acid, a key building block in modern organic synthesis. This document details its chemical and physical properties, safety information, and significant applications, with a focus on its role in drug discovery and development. Experimental protocols for its synthesis and a key reaction are also provided.

Core Properties and Safety Information

This compound is a substituted aromatic compound containing a boronic acid, a fluorine atom, and a formyl (aldehyde) group. This unique combination of functional groups makes it a versatile reagent in organic chemistry.

Physicochemical Data

| Property | Value |

| CAS Number | 328956-60-1 |

| Molecular Formula | C₇H₆BFO₃[1] |

| Molecular Weight | 167.93 g/mol [1][2] |

| Appearance | Expected to be a white to off-white solid |

| Boiling Point | 353.7±52.0 °C at 760 mmHg[2] |

| Storage Conditions | 2-8°C, store under an inert atmosphere[1][2] |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety precautions for similar boronic acids include the following:

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Warning (Harmful if swallowed) | P264, P270, P301 + P312 + P330 |

| Skin Corrosion/Irritation | Warning (Causes skin irritation) | P280, P302 + P352 |

| Eye Damage/Irritation | Warning (Causes serious eye irritation) | P280, P305 + P351 + P338 |

| Specific Target Organ Toxicity (Single Exposure) | Warning (May cause respiratory irritation) | P261, P271, P304 + P340 |

Note: The GHS classifications and precautionary statements are based on data for structurally similar compounds and should be used for guidance only. Always refer to the specific SDS for the compound being used.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable reagent, particularly in the pharmaceutical and material science sectors.

The boronic acid group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] This reaction is fundamental in the synthesis of complex organic molecules, including many drug candidates. The fluorine atom can enhance a molecule's metabolic stability and bioavailability, while the formyl group provides a reactive site for further chemical modifications, such as reductive amination or condensation reactions.

Experimental Protocols

Synthesis of this compound

A general and plausible synthetic route to this compound involves a lithium-halogen exchange followed by borylation. A representative, extrapolated protocol is provided below, based on established chemical principles for the synthesis of similar compounds.[3][4]

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-Bromo-5-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl and stir vigorously for 1 hour.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions. A general protocol is outlined below.

Reaction Scheme:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0-1.5 equivalents)

-

Aryl or vinyl halide/triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add the aryl/vinyl halide, this compound, the palladium catalyst, and the base.

-

Under an inert atmosphere, add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

This guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. For any specific application, it is crucial to consult the relevant literature and perform appropriate reaction optimization.

References

- 1. 328956-60-1|(3-Fluoro-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. (3-Fluoro-5-formylphenyl)boronic acid [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Fluoro-5-formylphenylboronic acid

An In-depth Technical Guide to 3-Fluoro-5-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No: 328956-60-1), a key building block in modern organic synthesis and medicinal chemistry. This guide details its physicochemical properties, experimental protocols for its use and synthesis, and its significant role in the development of novel therapeutics and advanced materials.

Core Physicochemical Properties

This compound is a trifunctional reagent whose utility is derived from the distinct reactivity of its boronic acid, aldehyde, and fluoro-substituted aromatic functionalities. Its core properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 328956-60-1 | [1][2] |

| Molecular Formula | C₇H₆BFO₃ | [1] |

| Molecular Weight | 167.93 g/mol | [1] |

| Appearance | White to off-white solid (inferred) | [3] |

| Boiling Point | 353.7 ± 52.0 °C at 760 mmHg | [1] |

| Melting Point | Data not available in cited literature | |

| Solubility | Likely soluble in THF, Dioxane, DMF (inferred) | [3] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

Acidity (pKa): While the specific pKa for this compound is not empirically documented in the provided search results, its acidity is influenced by the substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the fluoro and formyl groups, generally increases the Lewis acidity of the boronic acid (lowering the pKa) compared to unsubstituted phenylboronic acid.[4][5][6] This enhanced acidity is a crucial factor in its reactivity, particularly in forming boronate esters with diols and in the transmetalation step of cross-coupling reactions.[4]

Key Applications in Synthesis

The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing the complex biaryl scaffolds found in many pharmaceuticals, agrochemicals, and organic materials.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functional group serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate. The fluoro and formyl groups on the ring can modulate the electronic properties of the molecule, enhancing its reactivity and providing sites for subsequent chemical modification.[3][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Medicinal Chemistry

Functionalized boronic acids are pivotal in drug discovery.[8] The unique properties of this compound make it an exceptionally valuable building block:

-

Fluorine Substitution : The inclusion of a fluorine atom can enhance critical pharmacokinetic properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity.[3]

-

Formyl Group : The aldehyde (formyl) group acts as a versatile chemical handle, allowing for a wide range of subsequent derivatizations, including reductive aminations and condensation reactions to build diverse chemical libraries for screening.[3]

-

Targeted Therapies : Its ability to form complex biaryl systems is crucial for designing small molecules that can specifically interact with biological targets, making it a valuable starting material for research in oncology and other disease areas.

Caption: Role of structural features in drug discovery applications.

Experimental Protocols

The following sections provide generalized yet detailed protocols based on established chemical principles for analogous compounds. Researchers should optimize these procedures for their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

Materials:

-

Aryl halide (1.0 mmol, 1.0 eq)

-

This compound (1.2-1.5 mmol, 1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 eq)

-

Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)

Procedure:

-

Reaction Setup : To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).[7]

-

Solvent Addition : Add the degassed solvent (5-10 mL) via syringe.[7]

-

Reaction : Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 70-110 °C) and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[7]

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[7]

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from methods used for analogous compounds, typically involving a lithium-halogen exchange followed by borylation.[9][10]

Caption: A plausible synthetic workflow for the target compound.

Procedure Outline:

-

Protection : The formyl group of a suitable starting material (e.g., 3-bromo-5-fluorobenzaldehyde) may first need to be protected (e.g., as an acetal) to prevent reaction with the organolithium intermediate.

-

Lithium-Halogen Exchange : Dissolve the protected aryl bromide in an anhydrous ether solvent like THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature to form the aryl lithium species.[9]

-

Borylation : To the aryl lithium solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[9]

-

Hydrolysis and Deprotection : Quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester and removes the protecting group simultaneously to yield the boronic acid.[9]

-

Purification : The product is extracted into an organic solvent. General purification methods for boronic acids include recrystallization or performing an acid-base extraction.[11][12] One common technique involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid, which can be collected by filtration.[11][12]

Analytical Characterization

Standard spectroscopic methods are used to confirm the identity and purity of this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic signals in the δ 7.5-8.5 ppm range showing splitting patterns consistent with a 1,3,5-trisubstituted benzene ring, coupling to the fluorine atom. A singlet for the aldehyde proton around δ 10.0 ppm. A broad singlet for the B(OH)₂ protons.[13][14][15] |

| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. A signal for the aldehyde carbonyl carbon around 190 ppm. The carbon attached to the boron atom would appear as a broad signal. |

| ¹⁹F NMR | A single resonance in the typical range for an aryl fluoride. |

| FT-IR | Characteristic absorption bands for O-H stretching (boronic acid, ~3300 cm⁻¹, broad), C=O stretching (aldehyde, ~1700 cm⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.[16][17] |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight. |

References

- 1. (3-Fluoro-5-formylphenyl)boronic acid [myskinrecipes.com]

- 2. 328956-60-1|(3-Fluoro-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 3-Fluoro-4-formylphenylboronic acid(248270-25-9) 1H NMR [m.chemicalbook.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide on the Synthesis and Characterization of 3-Fluoro-5-formylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-5-formylphenylboronic acid, a key building block in medicinal chemistry and materials science. Due to its trifunctional nature, this compound serves as a versatile reagent in the construction of complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data. The information presented is intended to facilitate the laboratory preparation and quality assessment of this important synthetic intermediate.

Introduction

This compound (CAS No. 328956-60-1) is a valuable bifunctional reagent in organic synthesis.[1] The presence of a boronic acid group allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] The aldehyde functionality provides a reactive handle for a variety of transformations such as reductive amination, Wittig reactions, and the formation of Schiff bases. Furthermore, the fluorine atom can impart desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and enhanced binding affinity. The strategic placement of these functional groups makes this compound a sought-after building block for the synthesis of novel pharmaceuticals and functional materials.

Synthesis of this compound

The synthesis of this compound is most effectively achieved from the commercially available precursor, 3-bromo-5-fluorobenzaldehyde. The proposed synthetic pathway involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

Synthetic Workflow

The overall synthetic workflow is depicted below. The process begins with the conversion of the aryl bromide to an organolithium species at low temperature, which is then trapped with a borate ester. The final step is the hydrolysis of the resulting boronate ester to afford the desired boronic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous arylboronic acids.[3]

Materials:

-

3-Bromo-5-fluorobenzaldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-5-fluorobenzaldehyde (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

As of the time of this writing, detailed experimental characterization data for this compound is not widely available in peer-reviewed literature. The following tables provide predicted and expected data based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 328956-60-1 |

| Molecular Formula | C₇H₆BFO₃ |

| Molecular Weight | 167.93 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Melting Point | Not reported; likely >150 °C |

Spectroscopic Data (Predicted)

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.1 | s | -CHO |

| ~8.5 | s (br) | -B(OH)₂ |

| ~8.0 | s | Aromatic H |

| ~7.9 | d | Aromatic H |

| ~7.7 | d | Aromatic H |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | -CHO |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138 | C-CHO |

| ~135 (d) | Aromatic CH |

| ~130 (d) | Aromatic CH |

| ~125 (d) | Aromatic CH |

| Not observed | C-B (often broadened and not observed) |

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Notes |

| ¹⁹F | ~ -110 to -115 | Referenced to CFCl₃ |

| ¹¹B | ~ 28 to 30 | Broad singlet, referenced to BF₃·OEt₂ |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | m/z (calculated) | m/z (found) | Assignment |

| ESI-MS (-) | 167.0345 | Expected | [M-H]⁻ |

| HRMS (ESI+) | 169.0490 | Expected | [M+H]⁺ |

Applications in Organic Synthesis

This compound is a key intermediate for the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.

Role in Suzuki-Miyaura Cross-Coupling

The diagram below illustrates the general mechanism of a Suzuki-Miyaura cross-coupling reaction, highlighting the role of this compound as the organoboron coupling partner.

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly useful and versatile building block in modern organic synthesis. This guide provides a practical framework for its preparation and characterization, which should aid researchers in its effective utilization for the development of novel compounds in the fields of drug discovery and materials science. While experimental data remains to be fully published, the provided protocols and predicted data offer a solid foundation for further investigation.

References

Structural and Conformational Analysis of 3-Fluoro-5-formylphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 3-Fluoro-5-formylphenylboronic acid. While specific experimental crystal structure data for this compound is not publicly available, this document synthesizes information from structurally related compounds and theoretical principles to predict its molecular geometry, conformational preferences, and solid-state packing. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, medicinal chemistry, and materials science, offering insights into its handling, reactivity, and potential intermolecular interactions.

Introduction

Phenylboronic acids are a critical class of reagents in organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions. The substitution pattern on the phenyl ring significantly influences their reactivity, solubility, and solid-state properties. This compound is a bifunctional reagent, incorporating a fluorine atom and a formyl group, which offer opportunities for diverse chemical transformations and potential applications as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Understanding its structural and conformational characteristics is paramount for predicting its behavior in chemical reactions and its interactions in biological systems.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom, and a formyl group (-CHO) at positions 1, 3, and 5, respectively.

Planarity and Bond Parameters

Based on studies of similar phenylboronic acids, the boronic acid group is expected to be nearly coplanar with the benzene ring.[1] This planarity is a result of the sp² hybridization of the boron atom and the carbon atom of the phenyl ring to which it is attached. The C-B bond allows for some rotational freedom, and the extent of torsion is influenced by the steric and electronic effects of the other ring substituents and by crystal packing forces. The formyl group is also anticipated to be largely coplanar with the aromatic ring to maximize resonance stabilization.

A theoretical workflow for determining the precise conformational preferences is outlined below.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

|---|---|---|---|---|

| H-2 | ~8.0 - 8.2 | m | Ortho to both the boronic acid and the formyl group, and meta to the fluorine. | |

| H-4 | ~7.8 - 8.0 | m | Ortho to the fluorine and meta to the boronic acid and formyl groups. | |

| H-6 | ~8.0 - 8.2 | m | Ortho to both the boronic acid and the formyl group, and meta to the fluorine. | |

| -CHO | ~9.9 - 10.1 | s | Aldehyde proton chemical shifts are characteristically downfield. |

| -B(OH)₂ | ~8.0 - 8.5 | br s | | The boronic acid protons are acidic and often exhibit a broad signal. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C1-B | ~130 - 135 | Carbon attached to the boronic acid group. |

| C2 | ~135 - 140 | |

| C3-F | ~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz) | Carbon attached to fluorine, showing a large one-bond C-F coupling constant. |

| C4 | ~120 - 125 (d, ³J(C,F) ≈ 5-10 Hz) | |

| C5-CHO | ~138 - 142 | Carbon attached to the formyl group. |

| C6 | ~135 - 140 |

| -CHO (Carbonyl) | ~190 - 195 | The carbonyl carbon of the aldehyde. |

Table 3: Predicted Infrared (IR) Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (boronic acid) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aldehyde) | 2720 - 2820 | Medium |

| C=O stretch (aldehyde) | 1690 - 1710 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

| B-O stretch | 1310 - 1380 | Strong |

Predicted Solid-State Structure and Crystal Packing

In the solid state, phenylboronic acids typically form intermolecular hydrogen bonds.[1][3] The primary interaction is the formation of a hydrogen-bonded dimer between the boronic acid groups of two molecules.[1] These dimers can then further assemble into chains or more complex networks through additional hydrogen bonding.

The presence of the formyl group introduces another hydrogen bond acceptor (the carbonyl oxygen), which can compete with the boronic acid hydroxyl groups for hydrogen bond donors. This can lead to more complex hydrogen-bonding motifs. The fluorine atom is a weak hydrogen bond acceptor and may participate in weaker C-H···F interactions.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Synthesis

A common route to substituted phenylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Protocol:

-

Dissolve 3-bromo-5-fluorobenzaldehyde in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with an acidic solution (e.g., 1 M HCl) and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

X-ray Crystallography

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, place the solution in a refrigerator (4 °C).

-

Alternatively, allow the solvent to evaporate slowly from the solution at room temperature.

-

Once suitable crystals have formed, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation.

Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Obtain an IR spectrum of the solid sample using an attenuated total reflectance (ATR) accessory on an FT-IR spectrometer.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Identify the characteristic absorption bands for the O-H, C=O, C-F, and B-O bonds.

Conclusion

This compound is a valuable synthetic building block. While its specific crystal structure remains to be experimentally determined, this guide provides a robust theoretical framework for its structural and conformational properties based on the well-established chemistry of related phenylboronic acids. The predicted planarity, hydrogen bonding capabilities, and spectral characteristics offer a solid foundation for researchers working with this compound. The provided experimental protocols outline standard procedures for its synthesis and characterization, facilitating its effective use in the laboratory. Further computational and experimental studies are encouraged to provide a more definitive understanding of this versatile molecule.

References

Spectroscopic and Synthetic Profile of 3-Fluoro-5-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-Fluoro-5-formylphenylboronic acid (CAS 328956-60-1). This key synthetic building block is of significant interest in pharmaceutical and antimicrobial research. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data, comparative data from closely related analogs, and detailed experimental protocols to facilitate its use in research and development.

Spectroscopic Data

While a publicly available, complete experimental dataset for this compound is not readily accessible, the following tables summarize the expected and comparative spectral data based on the analysis of structurally similar compounds. This information serves as a valuable reference for the characterization of synthesized or procured samples.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The following are predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound, referenced in DMSO-d₆. These predictions are based on established substituent effects on the phenyl ring. For comparative purposes, experimental data for the related compound 3-fluorobenzoic acid is included.

| Nucleus | Predicted Chemical Shift (ppm) for this compound | Multiplicity | Comparative Experimental Data (3-fluorobenzoic acid in Acetone) [1] |

| ¹H | ~10.0 | s | - |

| ~8.2 | s | - | |

| ~8.0 | d | - | |

| ~7.8 | d | 7.81 – 7.60 (m) | |

| ~7.6 | t | 7.55 (m) | |

| ¹³C | ~193 | s | - |

| ~164 (d, ¹JCF ≈ 250 Hz) | d | - | |

| ~138 | s | - | |

| ~132 (d) | d | 131.7 | |

| ~130 (d) | d | 127.3 | |

| ~125 (d) | d | - | |

| ~120 (d) | d | - |

Note: Boronic acid protons (-B(OH)₂) often present as a broad singlet and may exchange with water in the solvent, leading to variability in their chemical shift.

Table 2: Infrared (IR) Spectroscopy Data

The expected characteristic vibrational frequencies for this compound are listed below, based on typical values for substituted phenylboronic acids and aromatic aldehydes.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3500-3200 | Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch (aldehyde) | 1710-1690 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| B-O stretch | 1380-1310 | Strong |

| C-F stretch | 1250-1000 | Strong |

Table 3: Mass Spectrometry (MS) Data

The expected mass-to-charge ratios (m/z) for the molecular ion of this compound in high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) are provided.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 168.04 | - |

| [M-H]⁻ | 166.03 | - |

| [M+Na]⁺ | 190.02 | Common adduct in ESI+ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds and specifically arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Use a 400 MHz or higher field strength NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

-

Instrumentation and Method Setup:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or use a liquid chromatography (LC) system for sample introduction.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to achieve stable ionization.

-

Operate the mass analyzer in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

-

Acquire the spectrum over an appropriate m/z range.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.

-

Analyze any observed fragment ions to gain further structural information.

-

Synthetic and Experimental Workflow Visualization

The following diagrams illustrate the general synthetic approach to arylboronic acids and a typical workflow for their spectroscopic characterization.

References

An In-depth Technical Guide to the Electronic and Steric Effects of Fluorine and Formyl Substituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular design, particularly within pharmaceutical and materials science, a profound understanding of substituent effects is paramount. The ability of a functional group to modulate the electronic and steric properties of a parent molecule dictates its reactivity, conformation, stability, and biological activity. This guide provides a detailed examination of two functionally critical substituents: the electronegative fluorine atom (-F) and the versatile formyl group (-CHO).

We will dissect their distinct electronic influences—inductive and resonance effects—and quantify their spatial footprint, or steric hindrance. This analysis is supported by quantitative data, detailed experimental protocols for measuring these effects, and logical diagrams to visualize the underlying principles. For drug development professionals, this information is crucial for optimizing ligand-receptor interactions, improving metabolic stability, and enhancing bioavailability. For researchers and scientists, it provides a foundational framework for predicting reaction outcomes and designing novel molecular architectures.

The Fluorine Substituent: A Study in Contrasts

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry. Its effects, however, are a nuanced interplay of opposing electronic forces and modest steric demand.

Electronic Effects of Fluorine

Fluorine's electronic character is distinctly dual-natured, driven by its position as the most electronegative element.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the sigma (σ) bond framework of a molecule. This powerful inductive effect is short-range and significantly acidifies nearby protons and influences the electron distribution of the entire molecule.

-

Resonance (Mesomeric) Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated back to an adjacent π-system (e.g., a benzene ring) through resonance. This +M effect introduces electron density into the π-system, particularly at the ortho and para positions. However, due to the poor energy and size match between fluorine's 2p orbitals and carbon's 2p orbitals, this resonance donation is significantly weaker than its inductive withdrawal.

This dichotomy means that while fluorine is a strong deactivator of aromatic rings towards electrophilic substitution (due to the dominant -I effect), it is paradoxically an ortho, para-director (due to the localizing influence of the +M effect).

Steric Effects of Fluorine

Often considered a "hydrogen mimic" due to its small size, fluorine does exert a notable steric influence. Its van der Waals radius is larger than that of hydrogen, leading to measurable steric hindrance that can influence reaction rates and enforce specific molecular conformations. While not as bulky as a methyl or isopropyl group, this steric effect cannot be ignored, especially in constrained environments like enzyme active sites.

The Formyl Substituent: A Potent Electron Sink

The formyl group (-CHO), the functional core of aldehydes, presents a less ambiguous electronic profile compared to fluorine but has a more significant steric presence.

Electronic Effects of the Formyl Group

The formyl group is a powerful electron-withdrawing group, acting through both inductive and resonance mechanisms.

-

Inductive Effect (-I): The electronegative oxygen atom polarizes the carbonyl (C=O) bond, drawing electron density away from the carbonyl carbon. This effect is then propagated through the sigma bonds to the rest of the molecule.

-

Resonance (Mesomeric) Effect (-M): The π-system of the carbonyl group can accept electron density from an attached π-system (like a benzene ring). This delocalization of electrons away from the ring and onto the oxygen atom strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Steric Effects of the Formyl Group

The trigonal planar geometry and the presence of a doubly bonded oxygen atom give the formyl group a distinct and significant steric profile. Its bulk is sufficient to hinder the approach of reagents and to influence the rotational barriers of adjacent bonds, thereby impacting the molecule's accessible conformations.

Data Presentation: A Quantitative Comparison

To facilitate direct comparison, the key quantitative parameters describing the electronic and steric effects of fluorine and formyl substituents are summarized below.

Table 1: Electronic Effect Parameters (Hammett Constants)

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Electronic Effect Summary |

| Fluorine (-F) | 0.34[1] | 0.06[1] | Strongly deactivating via induction (-I), weakly donating via resonance (+M) |

| Formyl (-CHO) | 0.35 | 0.42 | Strongly deactivating via induction (-I) and resonance (-M) |

The Hammett constants (σ) quantify the electron-withdrawing or electron-donating influence of a substituent on the ionization of benzoic acid. A positive value indicates an electron-withdrawing effect.

Table 2: Steric Effect Parameters

| Substituent | van der Waals Radius (Å) | Taft Steric Parameter (E_s_) | Conformational A-value (kcal/mol) |

| Hydrogen (-H) | 1.20 | 1.24 | 0.0 |

| Fluorine (-F) | 1.47 | -0.46[2] | 0.3[3] |

| Formyl (-CHO) | - | -0.99 | 0.7[3] |

The van der Waals radius is a measure of atomic size.[4][5] The Taft steric parameter (E_s_) quantifies steric hindrance based on reaction rates; more negative values indicate greater bulk.[6][7] The A-value measures the energetic preference for a substituent to occupy the equatorial position on a cyclohexane ring, with higher values indicating greater steric bulk.[8][9][10]

Mandatory Visualizations

The following diagrams illustrate the electronic effects and the logical workflows for their experimental determination.

Caption: Duality of Fluorine's Electronic Effects.

References

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 3. Conformational Free Energies [www2.chemistry.msu.edu]

- 4. Van der Waals Radius Definition [thoughtco.com]

- 5. Van der Waals radius - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. Taft equation - Wikipedia [en.wikipedia.org]

- 8. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

An In-depth Technical Guide to the Acidity and pKa of 3-Fluoro-5-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and estimated pKa value of 3-Fluoro-5-formylphenylboronic acid. As a disubstituted phenylboronic acid, its properties are of significant interest in medicinal chemistry and drug development, particularly for applications involving covalent interactions with biological molecules. This document outlines the theoretical basis for its acidity, provides an estimated pKa value based on the electronic effects of its substituents, details established experimental protocols for pKa determination, and illustrates its role in cellular interactions.

Introduction to Phenylboronic Acid Acidity

Phenylboronic acids are organoboron compounds that function as Lewis acids. Their acidity, quantified by the pKa value, is a critical parameter influencing their interaction with biological targets, solubility, and reactivity. The boron atom in a boronic acid possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion in an aqueous solution. This interaction leads to the formation of a more stable, tetrahedral boronate species.

The acidity of a phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center, resulting in a lower pKa value. Conversely, electron-donating groups (EDGs) decrease acidity, leading to a higher pKa.

Physicochemical Properties of this compound

This compound is a synthetic organoboron compound featuring two electron-withdrawing substituents, a fluoro group and a formyl group, at the meta positions relative to the boronic acid moiety.

Estimated pKa Value

The Hammett equation for predicting the pKa of a substituted phenylboronic acid is given by:

pKa = pKa (unsubstituted) - ρΣσ

Where:

-

pKa (unsubstituted) is the pKa of phenylboronic acid, approximately 8.8.

-

ρ (rho) is the reaction constant for the ionization of phenylboronic acids, which is approximately 2.15.

-

Σσ (sigma) is the sum of the Hammett substituent constants for the substituents on the ring.

For this compound, both substituents are in the meta position. The Hammett constants are:

-

σ_meta for Fluoro: +0.34

-

σ_meta for Formyl: +0.35

Therefore, Σσ = 0.34 + 0.35 = 0.69.

Plugging these values into the Hammett equation:

pKa ≈ 8.8 - 2.15 * 0.69 pKa ≈ 8.8 - 1.48 pKa ≈ 7.32

This estimation suggests that this compound is a significantly stronger acid than unsubstituted phenylboronic acid, with a pKa value in the physiological range. This enhanced acidity is crucial for its potential biological applications, as it can readily form stable boronate esters with diols at neutral pH.

Comparative Acidity Data

The following table summarizes the experimental pKa values of related phenylboronic acid derivatives, providing context for the estimated pKa of the title compound.

| Compound | Substituent(s) | pKa Value |

| Phenylboronic Acid | None | ~8.8 |

| 3-Fluorophenylboronic Acid | 3-Fluoro | ~8.3 |

| 3-Formylphenylboronic Acid | 3-Formyl | ~7.8 |

| 5-Fluoro-2-formylphenylboronic acid | 5-Fluoro, 2-Formyl | ~6.7[1] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 5-Trifluoromethyl, 2-Formyl | ~5.7[1] |

| This compound | 3-Fluoro, 5-Formyl | ~7.3 (Estimated) |

Role in Cellular Signaling and Interactions

Boronic acids, particularly those with pKa values near physiological pH, are known to interact with cell surface carbohydrates. The glycocalyx, a dense layer of glycoproteins and glycolipids on the surface of mammalian cells, presents numerous diol functionalities that can reversibly bind with boronic acids.[2] This interaction can be considered a form of signaling, leading to cellular uptake or mediating electrochemical communication.[3]

The enhanced acidity of this compound makes it a prime candidate for targeting the glycocalyx to facilitate the cellular delivery of therapeutic agents.[2]

Experimental Protocols for pKa Determination

Accurate determination of the pKa value for this compound requires precise experimental techniques. The following are standard protocols used for this purpose.

Potentiometric Titration

Potentiometric titration is a widely used method for determining the pKa of acidic and basic compounds.

Methodology:

-

Preparation of the Analyte Solution: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The formation of the tetrahedral boronate species often leads to a shift in the absorption maxima.

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 6 to pH 9) are prepared.

-

Sample Preparation: A stock solution of this compound is prepared. A small, constant aliquot of this stock solution is added to each buffer solution.

-

Spectral Measurement: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the change upon ionization is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.

Experimental Workflow Diagram

Conclusion

This compound is a promising molecule for applications in drug development and chemical biology due to its enhanced acidity. The presence of two meta-directing electron-withdrawing groups, fluoro and formyl, is predicted to lower its pKa to the physiological range, facilitating reversible covalent interactions with biological diols. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, a critical parameter for its further development and application. The ability of this compound to interact with the cell surface glycocalyx opens avenues for its use in targeted drug delivery and as a probe for studying cellular signaling events.

References

Solubility of 3-Fluoro-5-formylphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Fluoro-5-formylphenylboronic acid is a versatile building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures. The presence of both a fluorine atom and a formyl group on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable reagent in the development of novel pharmaceuticals and functional materials. An accurate understanding of its solubility in various organic solvents is a critical first step for its efficient use, impacting reaction kinetics, purification strategies, and the formulation of final products.

This guide summarizes the known solubility behavior of related phenylboronic acid derivatives to provide a predictive framework for this compound. It also furnishes a comprehensive experimental methodology to empower researchers to determine precise solubility data.

Estimated Solubility Profile of this compound

Direct experimental data on the solubility of this compound is not currently available in the public domain. However, by examining the solubility of phenylboronic acid and its substituted analogs, we can infer the likely solubility trends for the target compound.

In general, the solubility of phenylboronic acids in organic solvents is governed by the polarity of the solvent and the nature of the substituents on the phenyl ring. Phenylboronic acids typically exhibit higher solubility in polar aprotic solvents and lower solubility in nonpolar solvents. The presence of a polar formyl group and a moderately polar fluorine atom in this compound is expected to enhance its solubility in polar organic solvents compared to unsubstituted phenylboronic acid.

Quantitative Solubility Data for Structurally Similar Phenylboronic Acids

To provide a quantitative basis for estimating the solubility of this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and various isomers of isobutoxyphenylboronic acid in a range of organic solvents at different temperatures.[1][2] This data was generated using the dynamic method.[3][4][5]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][5]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.018 |

| 303.15 | 0.030 | |

| 313.15 | 0.048 | |

| 323.15 | 0.075 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.215 | |

| 323.15 | 0.290 | |

| Dipropyl ether | 293.15 | 0.035 |

| 303.15 | 0.055 | |

| 313.15 | 0.085 | |

| 323.15 | 0.125 | |

| Methylcyclohexane | 293.15 | 0.0008 |

| 303.15 | 0.0015 | |

| 313.15 | 0.0028 | |

| 323.15 | 0.0050 |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1][2]

| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 |

Analysis of Analog Data:

-

Solvent Polarity: The solubility of phenylboronic acids is significantly higher in polar solvents like acetone and 3-pentanone compared to the nonpolar hydrocarbon solvent, methylcyclohexane.[3][4][5] Chloroform and dipropyl ether show intermediate solubility.

-

Substituent Effects: The introduction of an isobutoxy group generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[2] The position of the substituent also plays a crucial role, with the ortho-isomer consistently showing higher solubility than the meta- and para-isomers.[1][2]

Based on these trends, it is anticipated that this compound will exhibit good solubility in ketones (e.g., acetone, 3-pentanone), moderate solubility in ethers (e.g., THF, diethyl ether) and chlorinated solvents (e.g., dichloromethane, chloroform), and poor solubility in aliphatic and aromatic hydrocarbons (e.g., hexane, toluene).

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic (or polythermal) method is a reliable technique for determining the solubility of solid compounds in liquids.[3][5][6] It involves visually or instrumentally observing the temperature at which a solid solute, at a known concentration, completely dissolves upon controlled heating.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Glass test tubes with airtight septa

-

Magnetic stirrer and small stir bars

-

Programmable circulating temperature bath with a transparent window

-

Calibrated digital thermometer (± 0.1 °C)

-

Luminance probe or a laser beam and detector for turbidity measurement (optional, for higher precision)

-

Experimental Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass test tube.

-

Add a precise mass of the desired organic solvent to the test tube to create a solution of a known mole fraction.

-

Add a small magnetic stir bar to the test tube.

-

Seal the test tube tightly with a septum to prevent solvent evaporation.

-

-

Solubility Measurement:

-

Place the sealed test tube in the temperature bath.

-

Begin stirring the mixture at a constant rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min).

-

Carefully observe the solution for the disappearance of the last solid particles. The temperature at which the solution becomes completely clear is the saturation temperature for that specific concentration.

-

For higher accuracy, a luminance probe can be used to detect the point of complete dissolution, which corresponds to a sharp increase in light transmittance.

-

-

Data Collection:

-

Record the saturation temperature for the prepared mole fraction.

-

Repeat the procedure for several different mole fractions of the solute in the same solvent to construct a solubility curve.

-

Perform measurements in triplicate for each concentration to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for solubility determination.

Caption: Workflow for the dynamic method of solubility determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not currently found in scientific literature, this guide provides a strong predictive framework based on the behavior of analogous compounds. The provided data on phenylboronic acid and isobutoxyphenylboronic acid isomers indicates that this compound is likely to be most soluble in polar aprotic solvents. For researchers requiring precise solubility values, the detailed experimental protocol for the dynamic method offers a robust and reliable approach to generate this critical data in-house. This information is essential for the successful design and implementation of synthetic routes and formulation strategies involving this important chemical building block.

References

Commercial Availability and Synthetic Applications of 3-Fluoro-5-formylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-formylphenylboronic acid is a versatile organic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a formyl group, provides a valuable scaffold for the synthesis of complex molecules. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination and condensation reactions. This guide provides a comprehensive overview of the commercial availability of this compound, its key properties, and a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The primary CAS number for this compound is 328956-60-1. Below is a summary of suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| ChemScene | 328956-60-1 | C7H6BFO3 | 167.93 | ≥98% | Inert atmosphere, 2-8°C |

| Aromsyn Co., Ltd. | 328956-60-1 | C7H6BFO3 | 167.93 | ≥95% | Not specified |

| BLD Pharm | 328956-60-1 | C7H6BFO3 | 167.93 | Not specified | Inert atmosphere, 2-8°C[1] |

| Echemi | 328956-60-1 | C7H6BFO3 | Not specified | Not specified | Not specified[2] |

| Sigma-Aldrich | 328956-60-1 | Not specified | Not specified | Not specified | Not specified |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

| Property | Value |

| IUPAC Name | (3-Fluoro-5-formylphenyl)boronic acid |

| Synonyms | 3-Fluoro-5-formylbenzeneboronic acid |

| Appearance | Typically a white to off-white solid |

| GHS Pictogram | Danger[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P310 (Immediately call a POISON CENTER/doctor)[1] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds.[3] this compound is an excellent substrate for this reaction. Below is a representative experimental protocol for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Initial Reactivity Studies of 3-Fluoro-5-formylphenylboronic Acid: A Technical Guide

This technical guide provides an in-depth overview of the initial reactivity studies of 3-Fluoro-5-formylphenylboronic acid, a versatile bifunctional building block of significant interest to researchers, scientists, and drug development professionals. The presence of both a boronic acid moiety and an aldehyde functional group, influenced by the deactivating effect of a fluorine atom, imparts unique reactivity to this compound, making it a valuable reagent in organic synthesis.

Physicochemical Properties

This compound is a white to yellow solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆BFO₃ |

| Molecular Weight | 167.93 g/mol |

| Appearance | White to Yellow Solid |

| CAS Number | 328956-60-1 |

| Storage | Recommended storage is at refrigerator temperatures (4°C) under a nitrogen atmosphere. |

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most well-documented reaction involving this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

The electron-withdrawing nature of both the fluorine and formyl substituents on the phenyl ring increases the Lewis acidity of the boron atom. This electronic feature enhances the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher reaction efficiency compared to electron-rich or sterically hindered boronic acids.[1]

While specific, extensively published quantitative yield data for this compound across a wide range of coupling partners is limited, the performance of analogous phenylboronic acids with electron-withdrawing groups provides valuable insights into expected reactivity.[2] The yields for formylphenylboronic acids are generally described as variable and highly dependent on the specific coupling partners and reaction conditions.[2]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which requires activation by a base. The final step is reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Experimental Protocols

The following provides a general experimental procedure for a Suzuki-Miyaura coupling reaction which can be adapted for this compound. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[2]

General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup : To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

-

Inert Atmosphere : The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of vacuum and backfilling.

-

Solvent Addition : A degassed solvent or solvent mixture (e.g., DMF/H₂O, Toluene/EtOH/H₂O) is added via syringe.

-

Reaction : The reaction mixture is heated to the desired temperature (typically 70-100 °C) and stirred for the required time (3-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

Other Potential Reactivity

The formyl group of this compound offers opportunities for further synthetic transformations. For instance, it can undergo condensation reactions. One notable example is the reaction with thiosemicarbazide to form 2,3,1-benzodiazaborine derivatives, which have shown biological activity.[3] Additionally, the aldehyde can, in principle, be reduced to an alcohol or oxidized to a carboxylic acid, although the chemoselectivity of these transformations in the presence of the boronic acid moiety would need to be carefully considered and optimized.

Stability and Handling

This compound is generally stable under standard laboratory conditions. However, like many boronic acids, it can be susceptible to dehydration to form boroxines. It is recommended to store the compound in a cool, dry place, preferably in a refrigerator, under an inert atmosphere to maintain its integrity over time.

Data Summary

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, a comparative table of representative yields for Suzuki-Miyaura couplings with various electronically similar phenylboronic acids is presented below to serve as a benchmark.[2]

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |

| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | RT | 12 | 92 |

| 3-Formylphenylboronic acid | Aryl Halides | Various | Various | Various | Various | Various | Variable |

| Pentafluorophenylboronic acid | Phenyl Iodide | Pd(PPh₃)₄/Ag₂O | CsF | - | - | - | >90 |

Note: The yields for formylphenylboronic acids are described as variable and dependent on the specific coupling partners and conditions.[2] The combination of CsF and Ag₂O has been shown to be effective for promoting couplings with highly electron-deficient boronic acids like pentafluorophenylboronic acid.[4]

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3-Fluoro-5-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. Its versatility has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and a generalized protocol for the use of 3-Fluoro-5-formylphenylboronic acid in Suzuki-Miyaura coupling reactions. This particular boronic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom can enhance metabolic stability and bioavailability of drug candidates, while the formyl group serves as a reactive handle for further molecular derivatization, making it ideal for creating diverse chemical libraries for screening. The electron-withdrawing nature of both the fluoro and formyl substituents presents unique considerations for reaction optimization.[1]

Application in Drug Discovery

The synthesis of biaryl and heteroaryl structures is a common strategy in the design of therapeutic agents. The Suzuki-Miyaura coupling is frequently employed to construct these scaffolds. This compound is a key intermediate for synthesizing complex molecules that can serve as the core of new drug candidates. The resulting fluorinated biphenyl aldehydes can be further modified, for example, through reductive amination, oxidation to a carboxylic acid, or Wittig reactions, to generate a wide array of potential drug molecules for screening in various therapeutic areas, including oncology.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the palladium catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 equivalents)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure: